molecular formula C19H34O4 B12770411 10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,E)- CAS No. 32671-92-4

10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,E)-

Cat. No.: B12770411
CAS No.: 32671-92-4
M. Wt: 326.5 g/mol
InChI Key: NAIVAZYIMZYEHW-KDFHGORWSA-N
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Description

10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,E)- is a chemical compound known for its unique structure and properties It is an ester derivative of octadecadienoic acid, featuring a hydroperoxy group at the 9th position and double bonds at the 10th and 12th positions in the E,E-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,E)- typically involves the hydroperoxidation of linoleic acid followed by esterification. One common method includes the treatment of linoleic acid with oxygen or hydrogen peroxide in the presence of a catalyst to introduce the hydroperoxy group. The resulting hydroperoxy acid is then esterified using methanol and an acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroperoxidation and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,E)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,E)- involves its interaction with cellular components, leading to various biological effects. The hydroperoxy group can generate reactive oxygen species (ROS), which can induce oxidative stress and modulate signaling pathways. These effects can influence cellular processes such as apoptosis, inflammation, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,E)- is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and stability, making it more suitable for certain applications compared to its non-esterified counterparts .

Properties

CAS No.

32671-92-4

Molecular Formula

C19H34O4

Molecular Weight

326.5 g/mol

IUPAC Name

methyl (10E,12E)-9-hydroperoxyoctadeca-10,12-dienoate

InChI

InChI=1S/C19H34O4/c1-3-4-5-6-7-9-12-15-18(23-21)16-13-10-8-11-14-17-19(20)22-2/h7,9,12,15,18,21H,3-6,8,10-11,13-14,16-17H2,1-2H3/b9-7+,15-12+

InChI Key

NAIVAZYIMZYEHW-KDFHGORWSA-N

Isomeric SMILES

CCCCC/C=C/C=C/C(CCCCCCCC(=O)OC)OO

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)OC)OO

Origin of Product

United States

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